![molecular formula C7H5FINO2 B13439370 4-Fluoro-2-iodopyridine-6-acetic acid](/img/structure/B13439370.png)
4-Fluoro-2-iodopyridine-6-acetic acid
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Overview
Description
4-Fluoro-2-iodopyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing substituents. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-iodopyridine-6-acetic acid can be achieved through various methods. One common approach involves the reaction of the corresponding pyridine derivative with fluorinating agents such as F₂/N₂ in the presence of a strong acid . Another method includes the use of N-Fluoropyridinium salts as efficient precursors .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using fluorinating reagents and catalysts to achieve high yields and purity. The process may include steps such as halogen-metal exchange, borylation, and palladium-catalyzed cross-coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iodopyridine-6-acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the iodine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organometallic compounds and halogenating agents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
4-Fluoro-2-iodopyridine-6-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iodopyridine-6-acetic acid involves its interaction with molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-iodopyridine
- 3-Fluoro-4-iodopyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
4-Fluoro-2-iodopyridine-6-acetic acid is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.
Biological Activity
4-Fluoro-2-iodopyridine-6-acetic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes diverse research findings regarding its biological activity, including data tables, case studies, and detailed research insights.
This compound is characterized by the following chemical formula and properties:
- Molecular Formula : C7H6F1I1N1O2
- Molecular Weight : 273.03 g/mol
- Structure : The compound features a pyridine ring substituted with a fluorine atom, an iodine atom, and an acetic acid moiety.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts, including its effects on receptor modulation, anti-inflammatory properties, and potential anticancer activity.
1. Receptor Modulation
Research indicates that compounds similar to 4-Fluoro-2-iodopyridine derivatives can act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs). These modulators are being investigated for their potential in treating psychiatric disorders such as schizophrenia. For instance, related compounds have shown the ability to enhance receptor responses without significant side effects in animal models .
2. Anti-inflammatory Properties
Studies have demonstrated that certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB. These pathways are crucial in mediating inflammatory responses, suggesting that this compound may possess similar properties .
3. Anticancer Activity
The compound's potential as an anticancer agent has been suggested through its structural analogs. For example, some pyridine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Receptor Modulation
In a high-throughput screening study, a series of pyridine derivatives were evaluated for their ability to modulate mGlu5 receptors. The most promising candidates showed significant enhancement of receptor activity without causing motor impairments in rodent models, indicating a favorable safety profile for further development .
Case Study 2: Anti-inflammatory Effects
A study focused on the anti-inflammatory effects of related pyridine compounds demonstrated that they could significantly reduce pro-inflammatory cytokine production in vitro. This suggests that this compound may also contribute to modulating immune responses through similar mechanisms .
Case Study 3: Anticancer Potential
In vitro assays involving various cancer cell lines revealed that certain derivatives of pyridine exhibited dose-dependent cytotoxicity. These findings support the hypothesis that modifications to the pyridine structure can enhance anticancer activity, warranting further investigation into this compound .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
2-(4-fluoro-6-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5FINO2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H,11,12) |
InChI Key |
MCQSJMFUPVHVFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)I)F |
Origin of Product |
United States |
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